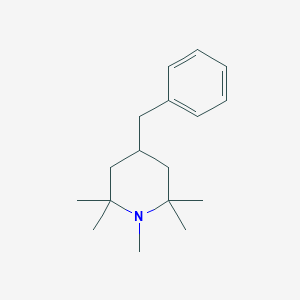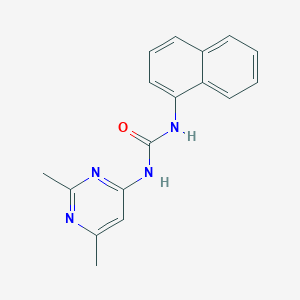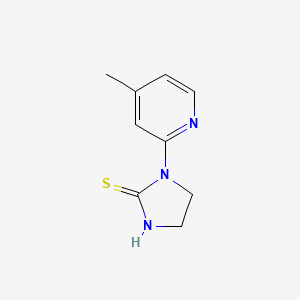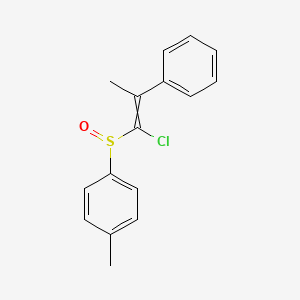
Methyl 2-acetamido-3-(4-bromophenyl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-acetamido-3-(4-bromophenyl)prop-2-enoate is an organic compound with the molecular formula C12H12BrNO3 It is a derivative of cinnamic acid and features a bromophenyl group, an acetamido group, and a methyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-acetamido-3-(4-bromophenyl)prop-2-enoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromoaniline, acetic anhydride, and methyl acrylate.
Acetylation: 4-bromoaniline is acetylated using acetic anhydride to form N-(4-bromophenyl)acetamide.
Knoevenagel Condensation: The N-(4-bromophenyl)acetamide is then subjected to a Knoevenagel condensation reaction with methyl acrylate in the presence of a base such as piperidine. This reaction forms the desired product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-acetamido-3-(4-bromophenyl)prop-2-enoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Oxidation Reactions: Oxidation of the acetamido group can lead to the formation of nitroso or nitro derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiourea can be used for substitution reactions, typically in the presence of a catalyst like copper(I) iodide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Substitution: Formation of substituted derivatives like 2-acetamido-3-(4-aminophenyl)prop-2-enoate.
Reduction: Formation of 2-acetamido-3-(4-bromophenyl)propan-1-ol.
Oxidation: Formation of 2-acetamido-3-(4-nitrophenyl)prop-2-enoate.
Applications De Recherche Scientifique
Methyl 2-acetamido-3-(4-bromophenyl)prop-2-enoate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting cancer and inflammatory diseases.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of Methyl 2-acetamido-3-(4-bromophenyl)prop-2-enoate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways. The bromophenyl group can enhance binding affinity to target proteins, while the acetamido group can participate in hydrogen bonding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-acetamido-3-(4-chlorophenyl)prop-2-enoate
- Methyl 2-acetamido-3-(4-fluorophenyl)prop-2-enoate
- Methyl 2-acetamido-3-(4-methylphenyl)prop-2-enoate
Uniqueness
Methyl 2-acetamido-3-(4-bromophenyl)prop-2-enoate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets compared to its chloro, fluoro, or methyl analogs.
Propriétés
Numéro CAS |
600730-82-3 |
|---|---|
Formule moléculaire |
C12H12BrNO3 |
Poids moléculaire |
298.13 g/mol |
Nom IUPAC |
methyl 2-acetamido-3-(4-bromophenyl)prop-2-enoate |
InChI |
InChI=1S/C12H12BrNO3/c1-8(15)14-11(12(16)17-2)7-9-3-5-10(13)6-4-9/h3-7H,1-2H3,(H,14,15) |
Clé InChI |
UDPFLIRRGHZTJO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC(=CC1=CC=C(C=C1)Br)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetic acid, [(3,4-dimethoxyphenyl)methoxy]-, methyl ester](/img/structure/B12573269.png)
![(1S,6S)-4,5,6-Trimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B12573272.png)


![Tert-butyl[(2-cyclobutylideneethoxy)methoxy]dimethylsilane](/img/structure/B12573291.png)
![N-[4-(3,4-dihydroxy-benzoylamino)-phenyl]-3,4-dihydroxy-benzamide](/img/structure/B12573292.png)
![Acetamide,2-[(8-ethoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B12573297.png)


![2-[1-(4-Chlorobenzene-1-sulfonyl)but-3-en-1-yl]-1,4-difluorobenzene](/img/structure/B12573317.png)



![Phosphinic amide, N-[(1S)-1-(3-methylphenyl)propyl]-P,P-diphenyl-](/img/structure/B12573339.png)
